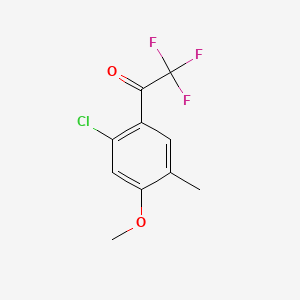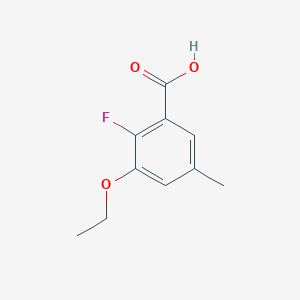
Tributyldodecylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyldodecylammonium bromide is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various applications, including as a phase-transfer catalyst in organic synthesis. The compound is characterized by its ability to form micelles in aqueous solutions, which makes it useful in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyldodecylammonium bromide can be synthesized through the alkylation of tributylamine with dodecyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile under reflux conditions. The mixture is then cooled, and the product is precipitated out by adding a non-solvent like water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactions. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Tributyldodecylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The bromide ion can be substituted with other anions in a metathesis reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Silver nitrate is often used to replace the bromide ion with a nitrate ion.
Major Products Formed
Oxidation: Oxidized products may include various oxygenated derivatives.
Reduction: Reduced products can include simpler amines.
Substitution: Substituted products depend on the anion used in the reaction.
Aplicaciones Científicas De Investigación
Tributyldodecylammonium bromide has a wide range of applications in scientific research:
Biology: Employed in the solubilization of proteins and peptides, making it useful in proteomics research.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Mecanismo De Acción
Tributyldodecylammonium bromide exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, facilitating their solubilization in water. The compound interacts with cellular membranes, altering their permeability and affecting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Dodecyltrimethylammonium bromide (DTAB): Another quaternary ammonium compound with similar surfactant properties.
Tetrabutylammonium bromide (TBAB): Used as a phase-transfer catalyst and has similar applications in organic synthesis.
Cetyltrimethylammonium bromide (CTAB): Known for its use in the solubilization of membrane proteins.
Uniqueness
Tributyldodecylammonium bromide is unique due to its longer alkyl chain, which enhances its ability to form micelles and interact with hydrophobic molecules. This makes it particularly effective in applications requiring strong surfactant properties and efficient phase transfer.
Propiedades
Fórmula molecular |
C24H52BrN |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
tributyl(dodecyl)azanium;bromide |
InChI |
InChI=1S/C24H52N.BrH/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
FGQQGDVRJUAQLN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)



![1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid](/img/structure/B14770048.png)

![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)


![Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)


![2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B14770087.png)
